2,5-Dichloro-4'-pyrrolidinomethyl benzophenone
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUFVBWDHVGEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642766 | |
| Record name | (2,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-83-5 | |
| Record name | Methanone, (2,5-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,5-Dichloro-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₈H₁₇Cl₂NO
- Molecular Weight : 334.25 g/mol
- CAS Registry Number : 898776-83-5
- Structural Features: A benzophenone backbone substituted with two chlorine atoms at the 2- and 5-positions of one aromatic ring and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 4'-position of the second aromatic ring .
Comparison with Structurally Similar Compounds
Structural Isomers: Dichloro Substitution Patterns
The position of chlorine atoms on the benzophenone scaffold significantly influences physicochemical properties. Key isomers include:
Key Observations :
- Steric Effects : 3,4-Dichloro substitution creates steric crowding, which may reduce solubility in polar solvents.
Substituent Variations: Pyrrolidinomethyl vs. Other Amine Groups
Replacing the pyrrolidinomethyl group with other amine-containing substituents alters reactivity and bioavailability:
Key Observations :
- Basicity: Piperazinomethyl derivatives (e.g., 898792-75-1) are more basic than pyrrolidinomethyl analogs due to the additional nitrogen in piperazine .
- Conformational Flexibility: Pyrrolidinomethyl’s five-membered ring offers greater conformational flexibility compared to rigid aromatic substituents like pyrrolyl .
Functional Group Variations: Comparison with Other Benzophenones
Benzophenones with hydroxy or methoxy groups differ in applications and reactivity:
Biological Activity
2,5-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-83-5) is an organic compound belonging to the benzophenone class, characterized by a unique structure featuring a pyrrolidine ring and two chlorine atoms at the 2 and 5 positions of the benzophenone core. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C18H17Cl2NO
- Molecular Weight : 334.24 g/mol
- Structure : The presence of the pyrrolidine ring and chlorine substituents enhances its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy that suggests its potential as a therapeutic agent in treating infections caused by resistant pathogens.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity. The structural characteristics, particularly the chlorinated aromatic system and the pyrrolidine moiety, enhance its binding affinity and specificity.
Case Studies
-
Antimicrobial Efficacy
- A study investigated the antimicrobial effects of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth.
- Table 1: Antimicrobial Activity Results
Concentration (µg/mL) S. aureus Inhibition (%) E. coli Inhibition (%) 10 45 30 50 70 55 100 90 80
-
Anticancer Studies
- Another study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with varying concentrations resulted in significant reductions in cell viability.
- Table 2: Cytotoxicity Assay Results
Concentration (µM) Viability (%) 1 85 5 60 10 30
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
